

Application Notes and Protocols for Iodine-125 Radiolabeling of Proteins and Antibodies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Iodine-125
Cat. No.:	B085253

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the radiolabeling of proteins and antibodies with **Iodine-125** (^{125}I), a widely used radionuclide for in vitro and in vivo assays due to its convenient half-life and detectable gamma emissions.^{[1][2]} The choice of labeling method is critical and depends on the protein's stability and the desired specific activity.^[3] This guide covers direct and indirect iodination methods, purification of the labeled protein, quality control procedures, and essential safety precautions.

Introduction to ^{125}I Labeling

Iodine-125 has a half-life of approximately 60 days, emitting low-energy gamma radiation and X-rays, making it suitable for a variety of applications, including radioimmunoassays (RIA), receptor binding assays, and autoradiography.^{[1][3][4]} The most common methods for ^{125}I labeling involve the electrophilic substitution of radioactive iodine onto tyrosine or histidine residues on the protein.^{[1][5]} Direct methods utilize an oxidizing agent to convert ^{125}I -iodide to a reactive species, while indirect methods use a pre-labeled molecule that conjugates to the protein, which can be gentler on the protein structure.^{[1][3]}

Key Radiolabeling Methods

Several methods are available for protein iodination, each with its own advantages and disadvantages. The choice of method often depends on the sensitivity of the protein to oxidation and the required specific activity.^[3]

- Chloramine-T Method: A widely used, simple, and rapid method that often results in high specific activity.[3][5] However, the strong oxidizing nature of Chloramine-T can potentially damage sensitive proteins.[3][6]
- Iodogen Method: A milder, solid-phase oxidation method where the oxidizing agent is coated onto the reaction vessel, minimizing direct contact with the protein.[1][7][8] This method is generally less damaging than the Chloramine-T method but may result in lower incorporation of iodine.[1]
- Lactoperoxidase Method: An enzymatic and gentle method that uses lactoperoxidase and a small amount of hydrogen peroxide to catalyze the iodination.[1][3][9] It is particularly suitable for delicate proteins that are easily denatured.[9]
- Bolton-Hunter Method (Indirect): A non-oxidative method where a pre-iodinated acylating agent (Bolton-Hunter reagent) is conjugated to free amino groups (e.g., lysine residues) on the protein.[3][5] This is the mildest method and is ideal for proteins lacking accessible tyrosine residues or those sensitive to oxidation.[3]

Comparison of Radiolabeling Methods

Method	Principle	Advantages	Disadvantages	Typical Reaction Time
Chloramine-T	Oxidative, using a soluble oxidizing agent. [1][3]	High specific activity, rapid reaction.[3][10]	Can cause protein damage due to harsh oxidation.[3][6]	30-60 seconds. [11]
Iodogen	Solid-phase oxidation.[3][7]	Milder than Chloramine-T, simple to perform.[8]	Longer reaction times, potentially lower iodine incorporation.[1]	5-20 minutes.[1][7]
Lactoperoxidase	Enzymatic oxidation.[1][3]	Very gentle, suitable for sensitive proteins.[1][9]	More technically demanding, may require optimization of enzyme and H ₂ O ₂ concentrations. [9]	10-30 minutes.
Bolton-Hunter	Indirect, conjugation to amino groups.[3][5]	Non-oxidative and very mild, suitable for proteins without tyrosine.[3][5]	May alter the biological activity by modifying lysine residues.	20-30 minutes.[7]

Experimental Protocols

Note: All procedures involving radioactive materials must be performed in a designated fume hood with appropriate shielding and in compliance with institutional and national radiation safety regulations.[4][12]

Chloramine-T Method Protocol

This protocol is adapted from procedures for labeling IGFs and other proteins.[11][13]

Materials:

- Protein/Antibody (10-100 μ g) in a suitable buffer (e.g., 0.5M Sodium Phosphate, pH 7.5)
- Na^{125}I (1 mCi)
- Chloramine-T solution (0.4 mg/mL in water, freshly prepared)[11]
- Sodium metabisulfite solution (0.6 mg/mL in water, freshly prepared to stop the reaction)[11]
- Purification column (e.g., PD-10 desalting column)
- Chromatography buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 0.25% w/v BSA, pH 6.5)[11]

Procedure:

- In a shielded reaction vial, add 10-100 μ g of the protein.
- Add 50 μ L of 0.5M sodium phosphate buffer, pH 7.5.[11]
- Add 1 mCi of Na^{125}I to the reaction vial.[11]
- Initiate the reaction by adding 20 μ L of the Chloramine-T working solution and start a timer. [11]
- Gently mix the contents for 60 seconds.[11]
- Stop the reaction by adding 20 μ L of sodium metabisulfite solution and mix gently.[11]
- Let the tube stand for 5 minutes.[11]
- Proceed immediately to the purification step.

Iodogen Method Protocol

This protocol is based on the solid-phase iodination technique.[7][14]

Materials:

- Iodogen-coated tubes (prepared by evaporating a solution of Iodogen in chloroform to coat the tube)[14]
- Protein/Antibody (5-10 µg) in a suitable buffer (e.g., 50mM Phosphate buffer, pH 7.5)[7]
- Na¹²⁵I (500 µCi)[7]
- Stopping buffer (e.g., 50mM Phosphate buffer, 0.15 M NaCl, 1 mM KI, pH 7.5)[7]
- Purification column (e.g., Sephadex G-25)[14]

Procedure:

- Allow the Iodogen-coated tube to come to room temperature.[14]
- Add 20 µL of 50mM phosphate buffer to the tube.
- Add 5-10 µg of the protein to the tube.[7]
- Add 5 µL of Na¹²⁵I (containing 500 µCi) to the tube and mix gently for 30-45 seconds.[7]
- Transfer the reaction mixture to a fresh tube containing the stopping buffer.[7]
- Incubate for 5 minutes to allow unincorporated iodine to convert to molecular iodine.[7]
- Proceed to the purification step.

Lactoperoxidase Method Protocol

This enzymatic method is gentle on the protein.[1][9]

Materials:

- Protein/Antibody (10-50 µg) in a suitable buffer
- Na¹²⁵I (1 mCi)
- Lactoperoxidase solution

- Hydrogen peroxide (H_2O_2) solution (dilute, freshly prepared)
- Stopping solution (e.g., cysteine, if the protein has no disulfide bridges, or by dilution)[1]
- Purification column

Procedure:

- In a reaction vial, mix the protein, $Na^{125}I$, and lactoperoxidase.[1]
- Initiate the reaction by adding a small amount of dilute hydrogen peroxide.[1]
- Incubate for 10-30 minutes at room temperature. The reaction can be maintained by further additions of H_2O_2 .[1]
- Terminate the reaction by adding the stopping solution or by diluting the reaction mixture.[1]
- Proceed to purification.

Purification of Radiolabeled Proteins

After the labeling reaction, it is crucial to separate the ^{125}I -labeled protein from unreacted free ^{125}I and other reaction components.[1] Gel filtration chromatography is the most common method for this purpose.[1][7]

Procedure using a PD-10 Desalting Column:

- Equilibrate the PD-10 column with the chromatography buffer.
- Dilute the reaction mixture with chromatography buffer to a final volume of 2.5 mL.[11]
- Apply the diluted sample to the pre-equilibrated column.
- Elute the labeled protein with the chromatography buffer. The ^{125}I -labeled protein will elute in the void volume (typically the first peak), while the smaller, unreacted ^{125}I molecules will be retained and elute later.[13]

- Collect fractions and measure the radioactivity of each fraction using a gamma counter to identify the protein-containing peak.
- Pool the fractions containing the purified ^{125}I -labeled protein.

Quality Control

After purification, it is essential to assess the quality of the radiolabeled protein.[\[15\]](#)

1. Radiochemical Purity:

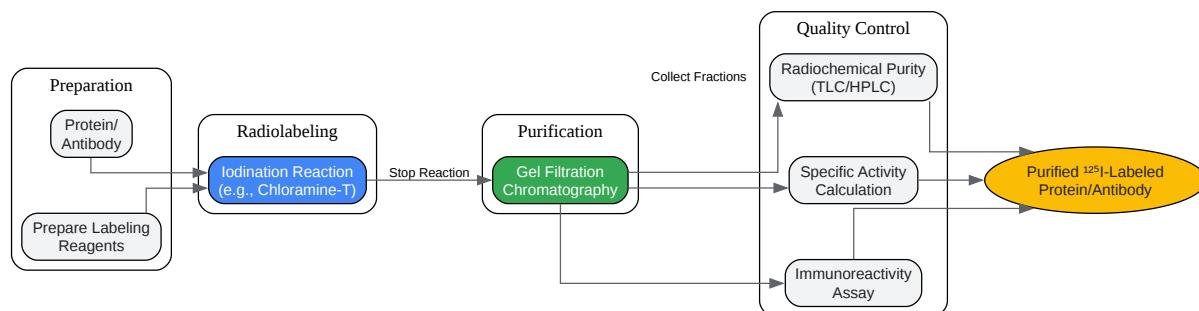
- Method: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Purpose: To determine the percentage of radioactivity associated with the protein versus free ^{125}I . A radiochemical purity of >95% is generally desirable.[\[13\]](#)

2. Specific Activity:

- Calculation: This is the amount of radioactivity per unit mass of protein (e.g., $\mu\text{Ci}/\mu\text{g}$ or MBq/nmol).[\[10\]](#)
- Procedure:
 - Measure the total radioactivity in the purified protein pool using a calibrated gamma counter.[\[1\]](#)
 - Determine the protein concentration in the pool using a standard protein assay (e.g., BCA or Bradford assay).
 - Calculate the specific activity by dividing the total radioactivity by the total amount of protein.

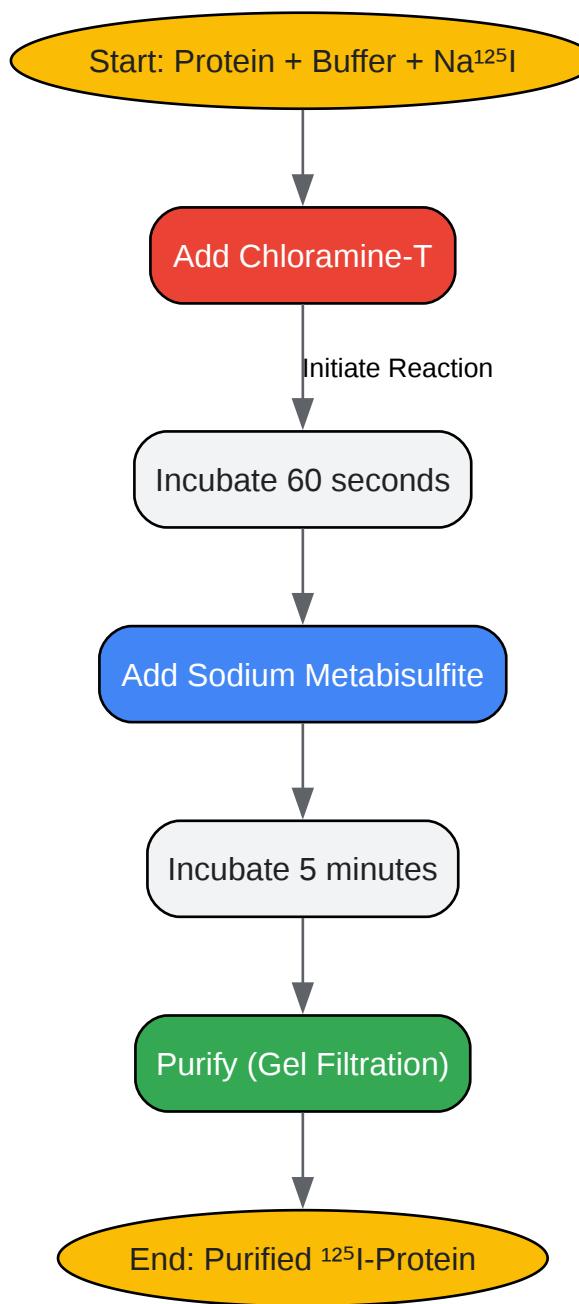
3. Immunoreactivity (for antibodies):

- Method: A binding assay using an excess of the target antigen.[\[16\]](#)


- Purpose: To ensure that the labeling process has not significantly compromised the antibody's ability to bind to its target. The immunoreactive fraction is the percentage of the radiolabeled antibody that can bind to the antigen.[16]

Safety Precautions for Handling ^{125}I

Iodine-125 is toxic and has a high affinity for the thyroid gland.[4] Unbound radioiodine is volatile and must be handled with care.[4]


- Handling: Always handle ^{125}I in a designated, properly ventilated fume hood.[4][12] Use forceps with rubber sleeves to handle vials.[4]
- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and double gloves. [12][17] Change the outer gloves frequently, especially if contamination is suspected.[18][19]
- Shielding: Use lead shielding (at least 3 mm thick) for millicurie quantities of ^{125}I .[18][19]
- Monitoring: Wear whole-body and extremity dosimeters when handling significant quantities of ^{125}I .[18][19] Regular thyroid monitoring is recommended for personnel who frequently work with ^{125}I .[12][19]
- Waste Disposal: Dispose of radioactive waste according to institutional and regulatory guidelines.[12] Do not use bleach for decontamination as it can cause the volatilization of iodine.[4]
- Spills: In case of a spill, contain the area, prevent entry, and contact your institution's radiation safety officer immediately.[4]

Experimental Workflows

[Click to download full resolution via product page](#)

Caption: General workflow for ^{125}I radiolabeling of proteins and antibodies.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the Chloramine-T labeling method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 2. Radiolabeling - Radioisotopes labeling services | Chelatec [chelatec.com]
- 3. revvity.com [revvity.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 9. The Lactoperoxidase Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. gropep.com [gropep.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Preparation and Characterization of 125I Labeled Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody Labeling with Radioiodine and Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uottawa.ca [uottawa.ca]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Iodine 125 – USC Environmental Health & Safety [ehs.usc.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Iodine-125 Radiolabeling of Proteins and Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085253#iodine-125-radiolabeling-of-proteins-and-antibodies-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com